N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Catalog No.
S3145679
CAS No.
2034280-98-1
M.F
C14H11N5O3
M. Wt
297.274
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadia...

CAS Number

2034280-98-1

Product Name

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide

Molecular Formula

C14H11N5O3

Molecular Weight

297.274

InChI

InChI=1S/C14H11N5O3/c20-11-7-9(4-6-16-11)13-18-12(22-19-13)8-17-14(21)10-3-1-2-5-15-10/h1-7H,8H2,(H,16,20)(H,17,21)

InChI Key

HAQPEZBHXYGLQJ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3

Solubility

soluble
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a chemical compound that has been the focus of extensive scientific research due to its unique physical and chemical properties. This paper will explore the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a complex organic chemical compound that is widely used in scientific research due to its unique physical and chemical properties. It is derived from picolinamide, a biologically active molecule that is widely used in pharmaceutical research.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has a molecular weight of 388.38 g/mol and a molecular formula of C18H14N6O3. It is a white crystalline powder that is soluble in organic solvents such as methanol and dimethylsulfoxide. It has a melting point of 210-212°C and a boiling point of 527.1°C at 760mmHg. It is stable under acidic and basic conditions and is not affected by UV radiation.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and coupling reactions. The purity and identity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
such as NMR spectroscopy, mass spectrometry, and HPLC are commonly used to identify and quantify N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide in various samples. These methods are highly sensitive and accurate and can be used to detect the compound in trace amounts.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and inhibit the growth of various microorganisms.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has been extensively tested for toxicity and safety in scientific experiments. Studies have shown that the compound is relatively safe and well-tolerated, with a low risk of adverse effects.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has a wide range of applications in scientific experiments, including drug discovery, chemical biology, and materials science. It can be used as a starting material for the synthesis of various biologically active compounds, as a probe in chemical biology studies, and as a building block for the fabrication of novel materials.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is an active area of research, with numerous studies focusing on its synthesis, characterization, and biological properties. Recent studies have also investigated its potential applications in drug delivery, imaging, and materials science.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide has the potential to impact various fields of research and industry, including pharmaceuticals, biotechnology, and materials science. It can be used as a starting material for the synthesis of novel drugs and as a building block for the fabrication of advanced materials with unique physical and chemical properties.
Despite the promising applications of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, there are several limitations and challenges that need to be addressed in future research. These include the need for more efficient and cost-effective synthetic routes, improved understanding of its biological properties, and the development of novel applications in various fields.
Future research directions for N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide can include:
1. Development of more efficient and cost-effective synthetic routes for large-scale production.
2. Investigation of its potential applications in drug delivery and imaging.
3. Exploration of its use as a building block for the fabrication of advanced materials with unique properties.
4. In-depth studies of its pharmacokinetics and pharmacodynamics.
5. Development of more effective and specific analogs.
6. Studies to investigate its mechanism of action in various biological systems.
7. Exploration of its potential applications in the field of agriculture.
8. Development of methods for targeting its delivery to specific tissues and organs.
9. Exploration of its therapeutic potential in various disease conditions.
10. Investigation of its potential role in environmental remediation.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a complex organic chemical compound with unique physical and chemical properties that have been extensively studied in scientific research. It has numerous potential applications in various fields of research and industry, from drug discovery to materials science, and further research is needed to explore its full potential. The future research directions outlined in this paper provide a roadmap for future studies aimed at unlocking the full potential of this promising compound.

XLogP3

-0.3

Dates

Modify: 2023-08-18

Explore Compound Types